molecular formula C9H10Cl2F3N B13041050 (R)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hcl

(R)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13041050
M. Wt: 260.08 g/mol
InChI Key: FSJZFDBDDPLTAB-DDWIOCJRSA-N
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Description

®-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a trifluoromethyl group, a chloro-substituted aromatic ring, and an amine group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with 4-chloro-2-methylphenol.

    Amination: The amine group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Resolution: The final step involves resolving the racemic mixture to obtain the ®-enantiomer, which can be achieved using chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

®-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Shares the chloro and methyl groups but lacks the trifluoromethyl and amine groups.

    2,2,2-Trifluoroethylamine: Contains the trifluoromethyl and amine groups but lacks the aromatic ring and chloro substitution.

Uniqueness

®-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its combination of a trifluoromethyl group, a chloro-substituted aromatic ring, and an amine group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H10Cl2F3N

Molecular Weight

260.08 g/mol

IUPAC Name

(1R)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C9H9ClF3N.ClH/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13;/h2-4,8H,14H2,1H3;1H/t8-;/m1./s1

InChI Key

FSJZFDBDDPLTAB-DDWIOCJRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C(F)(F)F)N.Cl

Origin of Product

United States

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